molecular formula C13H9FN2O3 B6614249 2-fluoro-N-(4-nitrophenyl)benzamide CAS No. 350-97-0

2-fluoro-N-(4-nitrophenyl)benzamide

Cat. No.: B6614249
CAS No.: 350-97-0
M. Wt: 260.22 g/mol
InChI Key: BYLPNCMTNANHEY-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-nitrophenyl)benzamide is a fluorinated benzamide derivative of significant interest in advanced chemical and pharmacological research . This compound belongs to the benzanilide class, a core structure known for a wide spectrum of biological activities and extensive utility in organic synthesis . The molecular architecture features a benzamide core substituted with a fluorine atom at the 2-position and a nitro group on the aniline ring at the 4-position. This specific arrangement contributes to its electronic properties and makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound as a key synthetic intermediate in the development of potential therapeutic agents. Benzamide and benzanilide derivatives are established precursors in the one-pot conversion to heterocyclic compounds like 2,3-dihydro-1H-quinazoline-4-ones . Furthermore, structurally similar N-substituted benzamides have demonstrated potent antiemetic activity, and various derivatives are being investigated for their efficacy against neglected tropical diseases, including trypanosomiasis . In neurological research, fluorinated benzamide derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, with studies indicating that an ortho-fluoro substitution on the benzamide ring can lead to superior inhibitory activity compared to standard drugs, making them candidates for the study of Alzheimer's disease . The compound is provided for research use only and is strictly not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-fluoro-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLPNCMTNANHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292414
Record name 2-Fluoro-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-97-0
Record name 2-Fluoro-N-(4-nitrophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Fluoro-N-(4-nitrophenyl)benzamide serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features, including the fluoro and nitro groups, may enhance biological activity by influencing interactions with specific molecular targets such as enzymes or receptors. The presence of these functional groups can lead to increased binding affinity, making it a candidate for drug development aimed at various therapeutic areas .

Case Study: Anticancer Activity
Research has indicated that derivatives of N-phenylbenzamide compounds, including those containing the 2-fluoro-N-(4-nitrophenyl) structure, exhibit cytotoxic effects against cancer cell lines. A study employed an MTT assay to evaluate the cytotoxic potential of these compounds, suggesting their viability as anticancer agents .

Materials Science

Polymer Applications
In materials science, this compound can be incorporated into polymer matrices to impart unique properties such as enhanced thermal stability and specific electronic characteristics. The fluorine atom's electronegativity can modify the physical properties of polymers, making them suitable for advanced applications in electronics and coatings.

Chemical Reactions and Synthesis

Synthesis Methods
The synthesis of this compound typically involves the reaction between 2-fluorobenzoyl chloride and 4-nitroaniline in the presence of a base like triethylamine. This method allows for effective formation of the amide bond while minimizing by-products.

Table: Summary of Synthesis Conditions

ReagentRole
2-Fluorobenzoyl chlorideAcylating agent
4-NitroanilineAmino component
TriethylamineBase to neutralize HCl

Future Directions and Research Opportunities

Further investigations into the pharmacological properties and mechanisms of action of this compound are warranted. Research focusing on structure-activity relationships (SAR) could provide insights into optimizing this compound for therapeutic use. Additionally, exploring its potential in nanotechnology and advanced material applications could open new avenues for innovation.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-nitrophenyl)benzamide is not well-documented. its biological activity, if any, would likely involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluoro groups could influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

  • 2-Fluoro vs. 2-Chloro Derivatives :
    The N1–H1 bond in 2-fluoro-N-(4-methoxyphenyl)benzamide adopts a syn arrangement relative to the fluorine substituent, whereas in 2-chloro analogs (e.g., 2-chloro-N-(4-methoxyphenyl)benzamide), the N–H bond is antiperpendicular to the chlorine atom . This conformational disparity arises from steric and electronic effects of the halogen, impacting intermolecular interactions and crystal packing.

  • Nitro-Substituted Analogs: The crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide (orthorhombic, space group P2₁2₁2₁) reveals a dihedral angle of 82.32° between the two aromatic rings, with intramolecular C–H···O hydrogen bonds stabilizing a non-planar geometry .

Tautomerism and Spectral Analysis

  • Triazole-Thione Tautomerism :
    Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exist predominantly in the thione form, evidenced by IR νC=S bands (1247–1255 cm⁻¹) and absence of νS–H stretches (~2500–2600 cm⁻¹) . For 2-fluoro-N-(4-nitrophenyl)benzamide, IR spectra would instead show νC=O (~1663–1682 cm⁻¹) and νN–H (~3150–3319 cm⁻¹), confirming its amide structure.

Q & A

Basic Research Question

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve fluorine and nitro group positions. Hydrogen bonding patterns can be analyzed via Olex2 .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., fluorine’s deshielding effect at δ ~7.5 ppm) .
    • IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .

What methodologies are used to screen the biological activity of this compound?

Basic Research Question

  • In vitro assays :
    • Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ values compared to cisplatin) .
    • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases .

How do structural modifications influence the biological activity of this compound?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

DerivativeStructural ModificationBiological Activity ChangeSource
Pyrazole ring substitutionEnhanced π-π stackingIncreased antitumor potency
Sulfonamide additionImproved solubilityBroader antimicrobial spectrum
Fluorine removalReduced lipophilicityDecreased cellular uptake

Methodological Approach:

  • Synthesize analogs via substituent variation (e.g., halogens, methyl groups).
  • Compare IC₅₀/MIC values and logP calculations to correlate activity with structural features .

How can contradictory biological data across studies be resolved?

Advanced Research Question
Contradictions (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in cell line passage numbers or serum concentrations.
  • Compound purity : Verify via HPLC (>98% purity) and LC-MS .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) across triplicate datasets.

What mechanisms underlie the compound’s interaction with biological targets?

Advanced Research Question
Proposed mechanisms include:

  • Enzyme inhibition : Competitive binding to COX-2’s active site, validated via molecular docking (AutoDock Vina) and kinetic studies .
  • DNA intercalation : Fluorescence quenching assays with ethidium bromide-displacement .
  • Receptor modulation : Radioligand binding assays for GPCR targets (e.g., adenosine A₂A) .

What strategies are effective for synthesizing derivatives with enhanced stability?

Advanced Research Question

  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to nitrobenzene to reduce hydrolysis .
  • Prodrug design : Synthesize ester derivatives for improved metabolic stability .
  • Co-crystallization : Use succinic acid co-formers to enhance solid-state stability .

How can computational modeling aid in studying this compound’s bioactivity?

Advanced Research Question

  • Molecular docking : Predict binding modes to EGFR or PARP-1 using Glide (Schrödinger Suite) .
  • QSAR modeling : Train models with RDKit descriptors to predict toxicity (e.g., hepatotoxicity) .
  • MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (GROMACS) .

What challenges arise in crystallographic studies of fluorinated benzamides?

Advanced Research Question

  • Disorder in fluorine positions : Mitigate via low-temperature (100 K) data collection and SHELXL’s PART instructions .
  • Weak scattering : Use synchrotron radiation (λ = 0.7 Å) to enhance resolution .
  • Twinned crystals : Apply TwinRotMat in PLATON for data integration .

How can researchers validate the compound’s role in enzyme inhibition pathways?

Advanced Research Question

  • Kinetic assays : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .
  • CRISPR-Cas9 knockout : Confirm target specificity using enzyme-deficient cell lines .

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